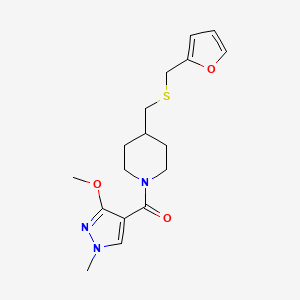

(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Propriétés

IUPAC Name |

[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-19-10-15(16(18-19)22-2)17(21)20-7-5-13(6-8-20)11-24-12-14-4-3-9-23-14/h3-4,9-10,13H,5-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBRRHPILYSULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antibacterial effects. This article explores the biological activities associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : 4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

- Molecular Formula : C19H23N3O2S

- Molecular Weight : 357.47 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. A study highlighted the ability of certain pyrazole compounds to inhibit key signaling pathways associated with cancer cell proliferation. Specifically, derivatives targeting BRAF(V600E) and EGFR have shown significant inhibitory activity, making them promising candidates for cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

Anti-inflammatory Effects

Studies have also reported the anti-inflammatory effects of pyrazole derivatives. The compound's structure suggests potential interactions with inflammatory mediators such as COX enzymes and cytokines. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when treated with pyrazole derivatives .

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent study evaluated the impact of various pyrazole derivatives on TNF-alpha and IL-6 levels in macrophages. The results indicated a significant decrease in cytokine production, suggesting that these compounds could be developed into anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the functional groups attached to the pyrazole ring can significantly influence their pharmacological profiles. For instance, the introduction of electron-donating groups has been linked to enhanced activity against specific targets .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of furan and piperidine moieties in the structure enhances its biological activity. For instance, compounds derived from similar structures have been reported to show effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Studies on related pyrazole compounds have demonstrated anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases. The presence of the piperidine ring may contribute to its ability to modulate inflammatory pathways .

CNS Activity

Compounds containing piperidine and pyrazole structures have been investigated for their neuropharmacological effects. There is a potential for this compound to act on central nervous system targets, providing avenues for research into treatments for neurological disorders .

Synthesis and Derivatives

The synthesis of (4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can be achieved through multi-step reactions involving furan derivatives and piperidine. The synthetic routes often include:

- Formation of the Furan Derivative : Utilizing furan as a starting material, various substituents can be introduced to enhance reactivity.

- Piperidine Integration : The introduction of piperidine can be achieved through nucleophilic substitution reactions.

- Final Coupling with Pyrazole : The final step typically involves coupling with pyrazole derivatives to form the target compound.

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives, including those with furan and piperidine moieties, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into the specific contributions of the furan and piperidine components in enhancing activity .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, several derivatives similar to this compound were evaluated for their effects on neurotransmitter systems. Results indicated that these compounds could modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with:

Thioether Formation : Reacting furan-2-ylmethanol with a thiol-containing piperidine derivative under Mitsunobu conditions (e.g., using DIAD and PPh₃) to form the (furan-2-ylmethyl)thio)methyl-piperidine intermediate .

Methanone Coupling : Condensing the intermediate with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DCM .

Yield Optimization :

- Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Example Yield Data (Hypothetical):

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | DIAD/PPh₃ | 0°C → RT | 65–75 |

| 2 | EDCI/HOBt | RT | 50–60 |

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole methyl at δ 2.1–2.3 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₃O₃S: 386.15).

- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic system with β ≈ 91.5°, similar to pyrazolone derivatives ).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Basic: How can researchers design experiments to evaluate its antimicrobial activity?

Methodological Answer:

- In Vitro Assays :

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO <1%).

- Data Interpretation : Compare activity to structurally similar compounds (e.g., pyrazole-thioether derivatives with MICs of 8–32 µg/mL ).

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the thioether and pyrazole moieties?

Methodological Answer:

- Substituent Variation :

- Biological Testing : Screen analogs for enhanced activity (e.g., 2–4 fold MIC improvements in thiophene analogs ).

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding to bacterial targets (e.g., dihydrofolate reductase) .

Example SAR Data (Hypothetical):

| Analog | R Group (Pyrazole) | MIC (µg/mL) |

|---|---|---|

| 1 | -OCH₃ | 16 |

| 2 | -Cl | 8 |

| 3 | -Br | 4 |

Advanced: How can contradictions in cytotoxicity data (e.g., in vitro vs. in vivo) be resolved?

Methodological Answer:

- Assay Validation : Confirm in vitro cytotoxicity (MTT assay) using multiple cell lines (e.g., HepG2, HEK293) .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., t₁/₂ < 30 min suggests rapid metabolism in vivo) .

- Pharmacokinetic Profiling : Measure plasma concentration-time curves in rodent models to assess bioavailability (<20% may explain efficacy gaps) .

- Toxicogenomics : Identify off-target effects via RNA-seq of treated tissues .

Advanced: What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant CYP3A4/2D6 isoforms with fluorogenic substrates (e.g., 7-benzoxyquinoline) .

- Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated metabolites .

- Clinical Relevance : Correlate inhibition potency (IC₅₀) with drug-drug interaction risks (e.g., IC₅₀ < 1 µM indicates high risk) .

Example CYP Data (Hypothetical):

| Enzyme | IC₅₀ (µM) | Metabolite Identified |

|---|---|---|

| CYP3A4 | 0.8 | Demethylated pyrazole |

| CYP2D6 | >10 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.